molecular formula C19H17NO6 B2561678 (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 1173583-58-8

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B2561678
CAS No.: 1173583-58-8
M. Wt: 355.346
InChI Key: UISRSPQFMJXXOG-VURMDHGXSA-N
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Description

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound that features a furan ring, an isoxazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common method involves the esterification of 3-(3,4-dimethoxyphenyl)acrylic acid with (Z)-(5-(furan-2-yl)isoxazol-3-yl)methanol under acidic conditions. The reaction is often catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-22-15-7-5-13(10-17(15)23-2)6-8-19(21)25-12-14-11-18(26-20-14)16-4-3-9-24-16/h3-11H,12H2,1-2H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISRSPQFMJXXOG-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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